molecular formula C12H15ClO2 B14052387 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14052387
M. Wt: 226.70 g/mol
InChI Key: VFTKOSAWTOEQKT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of a precursor compound, followed by the introduction of the ethyl and hydroxymethyl groups through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone moiety can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ketone results in an alcohol.

Scientific Research Applications

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the hydroxymethyl and ketone groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(3-methyl-5-(hydroxymethyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Chloro-1-(3-ethyl-5-(methoxymethyl)phenyl)propan-2-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for versatile chemical modifications, while the hydroxymethyl group enhances its solubility and reactivity.

Biological Activity

1-Chloro-1-(3-ethyl-5-(hydroxymethyl)phenyl)propan-2-one, a compound with the CAS number 1804288-50-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClO2C_{12}H_{15}ClO_2, with a molecular weight of approximately 226.70 g/mol. The compound features a chloro group and a hydroxymethyl group attached to a phenyl ring, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 0.0039 mg/mL, indicating potent activity against these pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies suggest that it may modulate enzyme activities related to cancer cell proliferation and apoptosis. The presence of the hydroxymethyl group enhances its ability to form hydrogen bonds with biological molecules, potentially increasing its efficacy against cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution : The chloro group can participate in electrophilic substitution reactions, allowing the compound to interact with various biological targets.
  • Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding with proteins and nucleic acids, enhancing the compound's interaction with cellular targets .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial effects of various derivatives, including this compound. It was found that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substituents in enhancing antimicrobial efficacy .

CompoundMIC (mg/mL)Target Organism
This compound0.0039S. aureus
This compound0.0048E. coli

Anticancer Activity Evaluation

Another significant study investigated the anticancer potential of this compound against breast cancer cell lines. The results indicated that it could induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-1-[3-ethyl-5-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-3-9-4-10(7-14)6-11(5-9)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3

InChI Key

VFTKOSAWTOEQKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(C(=O)C)Cl)CO

Origin of Product

United States

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